molecular formula C12H18N2O B1321043 4-((4-Methylpiperazin-1-yl)methyl)phenol CAS No. 80166-00-3

4-((4-Methylpiperazin-1-yl)methyl)phenol

Cat. No.: B1321043
CAS No.: 80166-00-3
M. Wt: 206.28 g/mol
InChI Key: NXNCSOWZLAPYDI-UHFFFAOYSA-N
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Description

4-((4-Methylpiperazin-1-yl)methyl)phenol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper Complexes and Catecholase Activity

  • Copper Complexes as Models for Type 3 Copper Proteins : The compound has been used in the synthesis of dicopper(II) complexes, serving as models for the active site of type 3 copper proteins. These complexes have been studied for their structural characteristics and catecholase activity, providing insights into the influence of a thioether group near the metal site (Merkel et al., 2005).

Ligand Synthesis and Metal Complexes

  • Mannich Reaction and Metal Complexes : The compound has been used to synthesize Mannich bases, which are then complexed with metals like Cu(II) and Ni(II). These studies have determined the modes of bonding and overall geometry of the metal complexes (Ayeni & Egharevba, 2015).

Phenoxo-Bridged Copper Complexes

  • Spectral, Electrochemical, and Magnetic Properties : Research on phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including the compound , has been conducted. These studies focused on their spectral, electrochemical, and magnetic behaviors (Amudha et al., 1999).

Catalytic and Antimicrobial Activities

  • Catalytic and Antimicrobial Studies : The compound has been utilized in the synthesis of binuclear Cu(II), Ni(II), and Zn(II) complexes. These complexes have been evaluated for their catalytic activities, including catecholase activity and hydrolysis of 4-nitrophenylphosphate, as well as for their antimicrobial properties (Shanmuga Bharathi et al., 2009).

DNA-Binding Dye Analysis

  • Analysis of DNA-Binding Dyes : The compound has been identified as part of the structure of a monoiodo derivative used in the study of the DNA-binding dye Hoechst 33258 (Martin et al., 1986).

Synthesis of Novel Organic Compounds

  • Organic Synthesis for Various Applications : It has been involved in the synthesis of a variety of organic compounds, including benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives, demonstrating its versatility in organic synthesis (Kohara et al., 2002).

Structural Analysis and Synthesis

  • Key Precursor in Imatinib Synthesis : It has been synthesized and characterized as a key precursor in the production of imatinib, a significant pharmaceutical compound (Koroleva et al., 2012).

Corrosion Inhibition Studies

  • Role in Corrosion Inhibition : Research includes its use in bipyrazolic compounds to study their effect as corrosion inhibitors in steel (Tebbji et al., 2005) and a theoretical study of bipyrazolic-type organic compounds for corrosion inhibition (Wang et al., 2006).

Cancer Research Applications

  • Targeting DNA Repair in Cancer Cells : This compound has been part of studies targeting DNA repair in cancer cells, specifically as an inhibitor of ERCC1-XPF, showing potential in enhancing the effectiveness of cancer treatments (Elmenoufy et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such asCarbonic Anhydrase 2 and Candidapepsin-2 . These proteins play crucial roles in various physiological processes, including pH regulation and protein degradation, respectively.

Mode of Action

This interaction could potentially alter the normal functioning of the proteins, leading to downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “4-((4-Methylpiperazin-1-yl)methyl)phenol”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with target proteins .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNCSOWZLAPYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 89A was prepared in a similar manner to the synthesis of compound 62A by substituting compound 45C and phenylpiperazine with 4-hydroxybenzaldehyde and 1-methylpiperazine, respectively: ESI (+)/MS: 207 (M+H)+.
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compound 62A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.